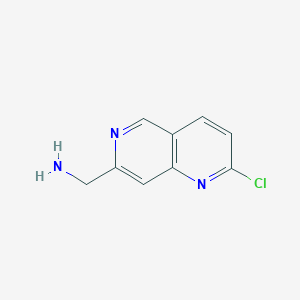
2-chloro-1,6-Naphthyridine-7-methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1,6-Naphthyridine-7-methanamine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused-ring system, which results from the fusion of two pyridine rings through adjacent carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1,6-Naphthyridine-7-methanamine typically involves the reaction of 2-chloro-3-formyl-quinolines with substituted aryl-amines via reductive amination. This process is followed by N-allylation and intramolecular Heck-type 6-exo-trig cyclization to yield the desired product . The reaction conditions often include the use of catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-1,6-Naphthyridine-7-methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired product but often involve specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
2-chloro-1,6-Naphthyridine-7-methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer, anti-HIV, and antimicrobial agent.
Medicine: Explored for its analgesic, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of diagnostic tools and photophysical applications.
Mecanismo De Acción
The mechanism of action of 2-chloro-1,6-Naphthyridine-7-methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a c-Met kinase inhibitor, which plays a crucial role in cancer cell proliferation and survival . The compound’s effects are mediated through its binding to the active site of the target enzyme, leading to the inhibition of its activity and subsequent downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-chloro-1,6-Naphthyridine-7-methanamine include:
- 2-chloro-1,5-Naphthyridine
- 2-chloro-3-formyl-1,8-Naphthyridine
- 2-chloroquinoline-3-carbaldehyde
Uniqueness
What sets this compound apart from its analogs is its unique combination of chlorine and methanamine groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to act as a c-Met kinase inhibitor further highlights its potential in targeted cancer therapy .
Propiedades
Fórmula molecular |
C9H8ClN3 |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
(2-chloro-1,6-naphthyridin-7-yl)methanamine |
InChI |
InChI=1S/C9H8ClN3/c10-9-2-1-6-5-12-7(4-11)3-8(6)13-9/h1-3,5H,4,11H2 |
Clave InChI |
WUSGUACGVZHGPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C=NC(=C2)CN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B13921903.png)

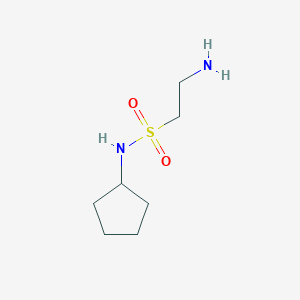
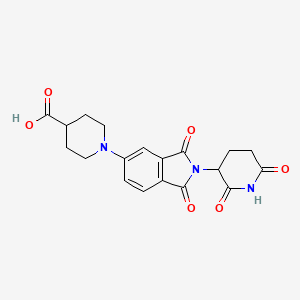
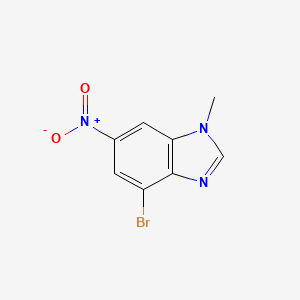
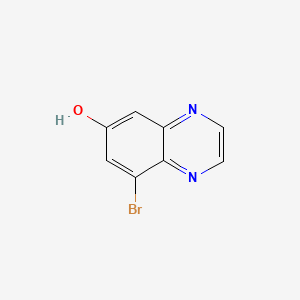
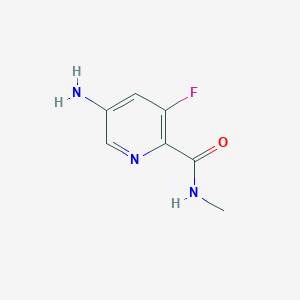
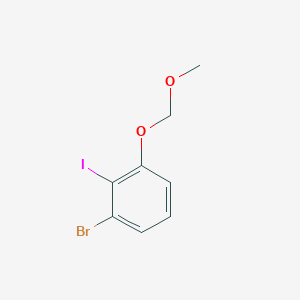

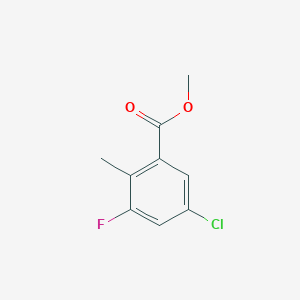


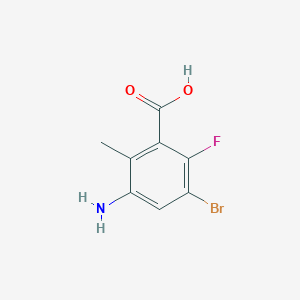
![Carbamic acid, [2-[[[3-(phenylmethoxy)-2-pyridinyl]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13921970.png)
